2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-acetamide
Description
2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a pyridin-4-yl group at position 5 and a sulfanyl-acetamide moiety at position 2. The acetamide nitrogen is further substituted with a p-tolyl group (4-methylphenyl), contributing to its hydrophobic character. This compound belongs to a class of N-substituted acetamides known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . Its synthesis typically involves S-alkylation of oxadiazole-2-thione precursors with chloroacetamide derivatives, followed by purification and structural validation via spectroscopic methods (e.g., NMR, MS) and X-ray crystallography .
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-11-2-4-13(5-3-11)18-14(21)10-23-16-20-19-15(22-16)12-6-8-17-9-7-12/h2-9H,10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRITMUAAISHAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-acetamide typically involves the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with pyridine derivatives. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and oxadiazole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Industry: Used in the development of new materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-acetamide involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects. It may also interfere with DNA synthesis and repair mechanisms, contributing to its cytotoxicity .
Comparison with Similar Compounds
Key Observations :
- p-Tolyl substitution confers moderate hydrophobicity, balancing solubility and membrane permeability, whereas trifluoromethoxy or chloro-methoxyphenyl groups in analogs increase electronegativity and metabolic stability .
- Thiazolo-pyridinone and propionitrile moieties in anti-inflammatory derivatives demonstrate that electron-withdrawing groups amplify activity by modulating redox pathways .
Physicochemical and Electronic Properties
- Crystal Structure: The target compound’s structural analog, trans-PPL9 (4-[(di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-imine), crystallizes in the monoclinic P21/n space group with weak C−H···N hydrogen bonds. Protonation at the pyridine nitrogen alters absorption spectra, suggesting tunable optoelectronic properties .
- Thermal Stability: Derivatives with rigid aromatic systems (e.g., thiazolo-pyridinones) exhibit higher thermal stability (>250°C), while alkylated acetamides degrade below 200°C .
Biological Activity
The compound 2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-acetamide is a novel chemical entity that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyridine ring, an oxadiazole moiety, and a thioether linkage which are believed to contribute to its biological properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in cancer cell proliferation.
- Antioxidant Activity : The presence of the oxadiazole ring enhances its ability to scavenge free radicals.
- Apoptosis Induction : Studies suggest that the compound can trigger apoptotic pathways in tumor cells.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound. It has demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro Studies : The compound showed IC50 values in the nanomolar range against breast and glioblastoma cancer cell lines, indicating potent antiproliferative activity.
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | <100 | Induction of apoptosis |
| Glioblastoma | <150 | Inhibition of cell cycle progression |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate moderate activity against both Gram-positive and Gram-negative bacteria. The introduction of the pyridine ring appears to enhance the overall antimicrobial efficacy.
Telomerase Inhibition
Recent studies have suggested that this compound may inhibit telomerase activity, which is crucial for cancer cell immortality. Compounds with similar structures have shown IC50 values significantly lower than traditional inhibitors.
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of several derivatives of oxadiazole compounds on glioblastoma cells. The results indicated that modifications in the substituents significantly affected the potency and selectivity towards cancer cells.
- In Vivo Studies : Animal model studies demonstrated that administration of this compound resulted in reduced tumor growth without significant toxicity at therapeutic doses.
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that specific functional groups on the pyridine ring could enhance biological activity, guiding future synthesis efforts for more potent derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
